molecular formula C16H19N5O3S2 B2715993 N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-70-1

N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2715993
CAS No.: 868225-70-1
M. Wt: 393.48
InChI Key: UHWDEJQOAUHZOJ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a suitable thiol compound under basic conditions.

    Cyclopentylamine Addition: The cyclopentylamine group is added through a nucleophilic substitution reaction, where the amine attacks an electrophilic carbonyl carbon.

    Thiophene Carboxamide Formation: The final step involves the formation of the thiophene-2-carboxamide moiety, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a biochemical probe or a drug candidate can be explored.

Medicine

Medicinally, N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions due to its unique chemical properties.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide moiety and may exhibit similar chemical properties.

    Pyrimidine derivatives: Compounds with a pyrimidine ring structure, which are common in many biologically active molecules.

    Thioether-containing compounds: Molecules that contain a thioether linkage, which can influence their reactivity and biological activity.

Uniqueness

N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is unique due to the combination of its functional groups and ring structures. This unique combination can result in distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-amino-2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c17-13-12(19-14(23)10-6-3-7-25-10)15(24)21-16(20-13)26-8-11(22)18-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,18,22)(H,19,23)(H3,17,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWDEJQOAUHZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329614
Record name N-[4-amino-2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868225-70-1
Record name N-[4-amino-2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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